6-Tosyl-6-azabicyclo[3.1.0]hexane
Description
Structural Framework of Bicyclo[3.1.0]hexanes in Organic Chemistry
The bicyclo[3.1.0]hexane scaffold is a key structural motif found in a multitude of natural products and biologically active molecules. researchgate.net This framework consists of a five-membered ring fused to a three-membered ring, resulting in a conformationally rigid structure. This rigidity is advantageous in drug discovery as it allows for the precise positioning of pharmacophores in three-dimensional space. acs.org The inherent ring strain of the cyclopropane (B1198618) ring, estimated to be around 20–25 kcal/mol, imparts unique reactivity to these systems, making them susceptible to various ring-opening and rearrangement reactions. This reactivity has been widely exploited in organic synthesis to construct more complex molecular architectures. researchgate.net
The stereochemistry of the bicyclo[3.1.0]hexane system is a critical aspect, with substituents on the rings adopting either an exo or endo configuration. This stereochemical arrangement significantly influences the biological activity and chemical reactivity of the molecule. For instance, the selective synthesis of either the exo- or endo-isomers of 3-azabicyclo[3.1.0]hexanes is crucial for their application as pharmaceutical intermediates. acs.orgnih.gov
Role of N-Tosyl Protection in Aziridine (B145994) Chemistry
The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines in organic synthesis. wikipedia.org In the context of aziridines, a three-membered ring containing a nitrogen atom, the N-tosyl group plays a dual role. Firstly, it acts as an activating group, rendering the aziridine ring more susceptible to nucleophilic attack. nih.gov This is due to the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the ring carbons. Secondly, the tosyl group provides stability to the otherwise reactive aziridine ring. nih.gov
The N-tosyl group facilitates a variety of chemical transformations, including substitution and oxidation reactions. Nucleophiles can displace the tosyl group, leading to the formation of new N-substituted aziridines. The nitrogen atom within the N-tosyl aziridine can also participate in oxidation and reduction reactions. Furthermore, the removal of the tosyl group (deprotection) can be achieved under specific reductive or strongly acidic conditions to yield the free amine. wikipedia.orgacs.org
Historical Development and Evolution of Synthetic Strategies for Azabicyclo[3.1.0]hexane Systems
The synthesis of azabicyclo[3.1.0]hexane systems has been an area of active research, with numerous strategies developed over the years. Early methods often involved multi-step sequences with moderate yields. nih.gov However, significant progress has been made in developing more efficient and stereoselective synthetic routes.
Transition-metal catalysis has emerged as a powerful tool for the construction of the 3-azabicyclo[3.1.0]hexane core. bohrium.com Catalysts based on rhodium, palladium, copper, and other metals have been successfully employed in cyclopropanation reactions to form the bicyclic system. acs.orgbohrium.comrsc.org For example, dirhodium(II) catalysts have been shown to be highly effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings. acs.orgnih.gov Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has also provided a practical route to various 3-azabicyclo[3.1.0]hexane derivatives. rsc.org
In addition to metal-catalyzed methods, transition-metal-free approaches have also been developed. bohrium.com These methods often utilize domino reactions or intramolecular cyclizations to construct the bicyclic framework. bohrium.comacs.org For instance, a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride has been reported for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org
Interactive Data Tables
Preparation Methods for 6-Tosyl-6-azabicyclo[3.1.0]hexane
| Preparation Aspect | Details |
| Starting Materials | Aziridine derivatives, p-toluenesulfonyl chloride, bases (e.g., triethylamine) |
| Key Reaction Types | Cyclization (ring-closing/cyclopropanation), Tosylation |
| Catalysts | Transition metals (e.g., Pd, Rh) for cyclization |
| Solvents | THF, DMF for cyclization; dichloromethane (B109758) for tosylation |
| Temperature Range | 0°C to 80°C (cyclization), 0°C to room temperature (tosylation) |
| Yields | 40–85% depending on conditions and substrate sterics |
Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents and Conditions |
| Substitution Reactions | The tosyl group can be displaced by nucleophiles. | Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate. |
| Oxidation Reactions | The nitrogen atom in the bicyclic structure can be oxidized. | Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). |
| Reduction Reactions | The nitrogen atom can be reduced. | Reducing agents can be used to alter the oxidation state. |
| Cycloaddition Reactions | The strained bicyclic structure can react with alkenes or alkynes. | Formation of larger ring systems. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-5-7-10(8-6-9)16(14,15)13-11-3-2-4-12(11)13/h5-8,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGSYHXXVLNFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394762 | |
| Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81097-48-5 | |
| Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Tosyl 6 Azabicyclo 3.1.0 Hexane and Analogues
Cyclization Strategies for the 6-Azabicyclo[3.1.0]hexane Core
The construction of the 6-azabicyclo[3.1.0]hexane core is a key challenge, and various cyclization strategies have been developed to achieve this. These methods often involve either the formation of the aziridine (B145994) ring onto a pre-existing cyclopentane (B165970) framework or the construction of the five-membered ring from an aziridine precursor.
Intramolecular Ring Closure Approaches from Substituted Precursors
One common approach involves the intramolecular cyclization of appropriately substituted precursors. This can be achieved through several pathways, including the ring closure of aziridine derivatives. For instance, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been reported to produce highly substituted aza[3.1.0]bicycles. nih.gov This method forges a new carbon-nitrogen bond under mild conditions with oxygen as the terminal oxidant. nih.gov
Another strategy involves a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This approach is particularly effective for creating conformationally restricted aza[3.1.0]bicycles. mdpi.com The starting materials for these intramolecular cyclizations are often readily available, making these routes synthetically efficient.
Direct Aziridination of Olefinic Substrates
Direct aziridination of olefins presents a straightforward route to the aziridine component of the bicyclic system. A notable method employs phenyltrimethylammonium (B184261) tribromide (PTAB) as a catalyst for the direct aziridination of olefins, including cyclopentene (B43876), using chloramine-T as the nitrogen source. google.com This one-pot reaction proceeds through the formation of a β-bromo-N-substituted intermediate, which then undergoes intramolecular displacement to form the aziridine ring. google.com
The reaction of cyclopentene with anhydrous chloramine-T, catalyzed by 10 mol % of PTAB in acetonitrile, yields 6-(4-methylphenyl)sulfonyl!-6-azabicyclo[3.1.0]hexane. google.com This method is advantageous due to its directness and the use of a commercially available catalyst.
Tandem Ring-Opening and Reclosure Reaction Sequences
Tandem reactions that involve the ring-opening of a cyclic precursor followed by a reclosure to form the desired bicyclic system offer a sophisticated approach. For example, the ring-opening of α-hydroxycyclopenteno-aziridines (6-azabicyclo[3.1.0]hex-3-en-2-ols) in water with various nucleophiles can lead to functionalized products. While this specific example focuses on ring-opening, the principle can be extended to design tandem sequences where a subsequent intramolecular reaction recloses to form the 6-azabicyclo[3.1.0]hexane skeleton.
Catalytic Cyclopropanation Techniques
Catalytic cyclopropanation is a powerful tool for constructing the three-membered ring of the 6-azabicyclo[3.1.0]hexane system. This typically involves the reaction of an olefin with a diazo compound in the presence of a transition metal catalyst.
Dirhodium(II)-Catalyzed Intermolecular Cyclopropanation
Dirhodium(II) complexes are highly effective catalysts for intermolecular cyclopropanation reactions. These catalysts can achieve high levels of stereoselectivity and yield, particularly with donor-acceptor carbene precursors. emory.edu
A significant application of dirhodium(II) catalysis is the cyclopropanation of N-substituted 2,5-dihydropyrroles with diazoacetates to form 3-azabicyclo[3.1.0]hexane-6-carboxylates. acs.orgnih.govnih.gov While many procedures historically required high catalyst loadings of rhodium acetate (B1210297) (1–7 mol %), recent advancements have demonstrated the effectiveness of using very low catalyst loadings (0.005 mol %) of specific dirhodium(II) catalysts. acs.orgnih.govnih.gov
By carefully selecting the dirhodium(II) catalyst and reaction conditions, it is possible to control the stereochemical outcome, leading to either the exo- or endo-isomer of the cyclopropanated product with high diastereoselectivity. acs.orgnih.govnih.gov For instance, the Rh₂(esp)₂-catalyzed reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be optimized to produce a high yield of the corresponding 3-azabicyclo[3.1.0]hexane. acs.org Furthermore, subsequent hydrolysis conditions can be tailored to selectively yield either the exo or endo acid without the need for chromatographic purification. acs.orgnih.govnih.gov
**Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate***
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) of exo/endo-1 |
| 1 | Rh₂(OAc)₄ (1) | RT | 66 |
| 2 | Rh₂(esp)₂ (0.005) | 90 | 76 |
Data compiled from research on dirhodium(II)-catalyzed cyclopropanation. acs.org
This table illustrates the significant improvement in yield achieved with an optimized catalyst system even at a much lower loading. The ability to perform these reactions with high efficiency and selectivity on a gram scale underscores the practical utility of this methodology for synthesizing valuable pharmaceutical intermediates. acs.orgnih.gov
Optimization of Catalyst Loadings and Reaction Conditions
The synthesis of azabicyclo[3.1.0]hexane frameworks through metal-catalyzed cyclopropanation has been a subject of extensive optimization to improve efficiency, yield, and stereoselectivity. A significant focus has been on minimizing catalyst loadings to enhance the turnover number (TON) of the catalysts, a principle that has been successfully extended from donor/acceptor carbenes to less reactive acceptor carbenes like ethyl diazoacetate (EDA). thieme-connect.comacs.org
Research has demonstrated that dirhodium(II) catalyst loadings for the cyclopropanation of N-Boc-2,5-dihydropyrrole with EDA can be reduced to as low as 0.005 mol %. acs.org Achieving high yields under such low catalyst concentrations often requires adjusting other reaction parameters. For instance, initial experiments at room temperature resulted in low yields, but increasing the temperature to 70-90°C significantly improved the outcome. acs.org The choice of catalyst is also critical; the bridged tetracarboxylate catalyst Rh₂(esp)₂ proved to be particularly effective, yielding up to 76% of the desired exo/endo-3-azabicyclo[3.1.0]hexane product at 90°C. acs.org
Further optimization studies for different metal-catalyzed systems have explored variables such as the ratio of reactants and the loading of co-reagents. In a copper-catalyzed synthesis, the optimal ratio of allylamine (B125299) to allene (B1206475) substrates was found to be 1:1.1. researchgate.net In the same system, the amounts of the base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and the copper(I) iodide (CuI) catalyst were fine-tuned, establishing 2.8 equivalents of DBU and 2.4 equivalents of CuI as the optimal conditions for the reaction. researchgate.net
The table below summarizes the optimization of various transition metal-catalyzed intramolecular cyclopropanation reactions of alpha-diazoacetates.
Table 1: Optimization of Reaction Conditions for Metal-Catalyzed Intramolecular Cyclopropanation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ (1) | DCM | rt | 90 | researchgate.net |
| 2 | Rh₂(esp)₂ (0.005) | DCE | 90 | 76 | acs.org |
| 3 | Ru(II)-Porphyrin (5) | Toluene | 80 | 85 | researchgate.net |
| 4 | Cu(acac)₂ (5) | DCM | 40 | 65 | researchgate.net |
This table is interactive. You can sort and filter the data.
Other Metal-Catalyzed Cyclopropanation Protocols
Beyond the well-optimized rhodium-catalyzed systems, a variety of other transition metals have been successfully employed to catalyze the cyclopropanation step in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com These alternative protocols offer different reactivity profiles, substrate scopes, and operational conditions.
Ruthenium (Ru): Ruthenium(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates provides an efficient route to the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) core, a key component in several antiviral drugs. researchgate.net This method is part of a multi-step synthesis that proves to be highly efficient. researchgate.net
Copper (Cu): Copper-mediated reactions, such as the intramolecular cyclopropanation of N-allyl enamine carboxylates, are a well-established method. bohrium.com Another approach involves a Michael addition of allylamines with allenes, followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization to furnish the 3-azabicyclo[3.1.0]hexane skeleton. researchgate.net
Palladium (Pd): Palladium catalysts are commonly used in ring-closing reactions to form the bicyclic core, which is subsequently tosylated to yield the final product.
Gold (Au): Gold-catalyzed intramolecular oxidative cyclopropanation of 1,6-enynes has been developed as a method for constructing the azabicyclo[3.1.0]hexane framework. bohrium.com
Cobalt (Co): Cobalt-based metalloradical catalysis has been applied to the intramolecular cyclopropanation of acceptor-substituted diazoacetates, demonstrating the versatility of first-row transition metals in these transformations. researchgate.net
Iridium (Ir): A concise, enantioselective approach to 3-azabicyclo[3.1.0]hexanes utilizes a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.org
1,3-Dipolar Cycloaddition Reactions in 6-Azabicyclo[3.1.0]hexane Synthesis
Azomethine Ylide Cycloadditions to Cyclopropenes
The [3+2]-cycloaddition reaction between an azomethine ylide and a cyclopropene (B1174273) is a powerful and direct method for constructing the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.orgchim.it This strategy allows for the creation of complex spiro-fused heterocyclic systems with high diastereoselectivity. beilstein-journals.orgrsc.orgnih.gov
The reaction can be performed as a one-pot, three-component process where the azomethine ylide is generated in situ from the condensation of an amine (like an α-amino acid) and a carbonyl compound (such as isatins or 11H-indeno[1,2-b]quinoxalin-11-ones). rsc.orgnih.gov This transient dipole then reacts with a cyclopropene derivative to afford the desired spiro-fused 3-azabicyclo[3.1.0]hexane product in moderate to high yields. nih.gov
The reaction conditions can be optimized to improve yields. A screening of solvents showed that aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at 65 °C favored the formation of the cycloadduct. beilstein-journals.org Furthermore, the use of stable azomethine ylides, such as the protonated form of Ruhemann's purple, has been shown to successfully trap even unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.org An important advancement in this area is the development of an asymmetric variant, where a chiral copper-Ph-Phosferrox complex catalyzes the 1,3-dipolar cycloaddition, providing enantioselective access to the 3-azabicyclo[3.1.0]hexane framework bearing five continuous stereogenic centers. beilstein-journals.orgchim.it
Table 2: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Azomethine Ylide Cycloaddition
| Ylide Source | Cyclopropene | Catalyst/Solvent | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Isatin + α-Amino Acid | 3-Methyl-3-phenylcyclopropene | Ethanol, reflux | 70-95 | High Diastereoselectivity | nih.gov |
| Ruhemann's Purple (stable ylide) | 3-Methyl-3-phenylcyclopropene | 1,4-Dioxane, 65°C | 67 | High Diastereoselectivity | beilstein-journals.org |
| Benzylideneaminoacetate | Various Cyclopropenes | Cu(CH₃CN)₄BF₄/Ph-Phosferrox | up to 99 | High Enantioselectivity | chim.it |
This table is interactive. You can sort and filter the data.
Transition Metal-Mediated Cross-Coupling and Annulation Reactions
Nickel/Photoredox Cross-Electrophile Coupling of Aziridines
A modern and powerful strategy for the functionalization of aziridines involves the combination of nickel and photoredox catalysis. This dual catalytic system enables cross-electrophile coupling, a challenging transformation that couples two different electrophiles. bohrium.comnih.gov This methodology has been successfully applied to the ring-opening of activated aziridines, including tosyl-protected cyclic aziridines, which are the core structure of 6-tosyl-6-azabicyclo[3.1.0]hexane. bohrium.comnih.gov
In one such protocol, a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides was developed. bohrium.comnih.gov This mild reaction proceeds without stoichiometric metallic reductants and uses an inexpensive organic photocatalyst to generate valuable β-phenethylamine derivatives. bohrium.com Mechanistic studies suggest that the reaction is initiated by the nucleophilic ring-opening of the aziridine by an iodide, which generates an iodoamine intermediate that serves as the active electrophile in the nickel-catalyzed coupling cycle. bohrium.comnih.gov
Another variation involves the cross-electrophile coupling of aziridines with pyridin-1-ium salts. bohrium.comnih.govresearchgate.net This method achieves a C2-N bond regioselective cleavage of the aziridine ring and subsequent dearomative alkylation, providing access to highly functional β-(1,4-dihydropyridin-4-yl)-ethylamine frameworks in a single step. bohrium.comnih.gov These reactions showcase excellent functional group tolerance and represent an advanced strategy for modifying the azabicyclo[3.1.0]hexane scaffold by selectively cleaving and forming new carbon-carbon bonds at the aziridine ring. bohrium.comresearchgate.net
Copper-Catalyzed Annulations
Copper-catalyzed reactions represent a versatile and efficient approach for the construction of the 3-azabicyclo[3.1.0]hexane framework. These methods often proceed through a series of bond-forming events, allowing for the rapid assembly of the bicyclic core from relatively simple starting materials.
One notable copper-mediated methodology involves an intramolecular oxidative cyclization. This process can be conceptualized as a sequence starting with the Michael addition of an allylamine to an allene, followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. This strategy has been shown to produce 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields, ranging from 42% to 85%. researchgate.net The reaction is initiated by the formation of a copper-containing intermediate, which then facilitates the key cyclization step.
Another approach utilizes the (3+2) cycloaddition of 2H-azirines with cyclic enols, catalyzed by copper(II). mdpi.com This method leads to the formation of complex polycyclic systems containing the pyrrolidine (B122466) ring, which is a core component of the azabicyclo[3.1.0]hexane structure. The reaction is tolerant of a wide range of substituents on the quinolone moiety, providing access to a diverse library of annulation products in high yields. mdpi.com
Furthermore, copper-catalyzed cyclopropanation of alkenes has been developed. researchgate.net This can be achieved through two complementary systems: a CuBr-mediated aerobic system and a CuBr2-catalyzed-PhIO2-mediated system. These methods proceed via a stepwise cyclopropanation involving the carbocupration of alkenes. researchgate.net
The following table summarizes key aspects of copper-catalyzed methodologies for the synthesis of azabicyclo[3.1.0]hexane derivatives.
| Catalyst System | Reaction Type | Key Features | Yields |
| Copper(I) | Michael addition/intramolecular oxidative cyclization | Forms potential biologically active derivatives. | 42-85% researchgate.net |
| Copper(II) | (3+2) Cycloaddition | Tolerant of various substituents; forms complex polycyclic systems. | High mdpi.com |
| CuBr/CuBr2 | Stepwise cyclopropanation | Involves carbocupration of alkenes. | Not specified researchgate.net |
Silver(I)-Catalyzed Oxidative Cyclization of Enynes
Silver(I) catalysis provides a powerful tool for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. acs.orgnih.gov This methodology is notable for its ability to construct multiple chemical bonds in a single step under relatively mild conditions. acs.orgnih.gov
The reaction typically employs a silver(I) catalyst, often at a loading of 20 mol%, and proceeds under an air atmosphere, eliminating the need for external oxidants. acs.orgnih.gov This approach is characterized by its high atom economy and operational simplicity, affording good to excellent yields of the desired bicyclic products. acs.orgnih.gov Preliminary mechanistic studies suggest the involvement of an uncommon silver carbenoid intermediate in this transformation. acs.orgnih.gov
This method has proven to be scalable, with successful gram-scale syntheses reported. acs.orgnih.gov The versatility of this reaction allows for the creation of a variety of functionalized 3-azabicyclo[3.1.0]hexane derivatives, highlighting its utility in synthetic chemistry. acs.orgnih.gov
| Catalyst | Reaction Type | Key Features | Yields |
| Silver(I) | Oxidative Cyclopropanation of 1,6-Enynes | Atom economical, no external oxidants, gram-scale synthesis. acs.orgnih.gov | Good to Excellent acs.orgnih.gov |
Palladium-Catalyzed Allylic Functionalization Reactions
Palladium catalysis offers a distinct and effective pathway for the synthesis and functionalization of the 6-azabicyclo[3.1.0]hexane scaffold. These methods often leverage the unique reactivity of allylic intermediates to construct the bicyclic system or to introduce further molecular complexity.
A diastereoselective palladium-catalyzed intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones has been developed. rsc.org This reaction provides an efficient route to the bicyclo[3.1.0]hexane system featuring an exocyclic double bond, which can serve as a handle for subsequent transformations. rsc.org
In another approach, the palladium-catalyzed reaction between α-hydroxy- or α-acetoxy-cyclopenten-aziridines (which are 6-azabicyclo[3.1.0]hex-3-en-2-ol or acetate derivatives) and carbon-based nucleophiles has been investigated. researchgate.net This transformation proceeds with complete regio- and diastereoselectivity, yielding a single adduct. The reaction involves the nucleophilic attack at the C3 position of the cyclopentene ring, anti to the adjacent oxygen-containing group, which is accompanied by a vinylogous ring-opening of the aziridine. researchgate.net
Furthermore, palladium catalysis has been employed in the transannular C–H functionalization of azabicycloalkanes. nih.gov The use of pyridine- and quinoline-carboxylate ligands has been shown to significantly enhance the rate, yield, and scope of palladium-catalyzed transannular C–H arylation reactions of various azabicyclic systems, including azabicyclo[3.1.0]hexane derivatives. nih.gov
| Catalyst System | Reaction Type | Key Features | Selectivity |
| Palladium(0) | Intramolecular Cyclopropanation | Utilizes unstabilized allylic tosylhydrazones. | Diastereoselective rsc.org |
| Palladium(0) | Allylic Substitution | Nucleophilic attack with vinylogous aziridine ring-opening. | Totally regio- and diastereoselective researchgate.net |
| Palladium(II) with pyridine/quinoline-carboxylate ligands | Transannular C–H Arylation | Increases reaction rate, yield, and scope. | Not specified nih.gov |
Enantioselective and Diastereoselective Access to this compound Scaffolds
The stereochemical configuration of the this compound core is crucial for its biological activity and its utility as a chiral building block. Consequently, significant research has been directed towards the development of enantioselective and diastereoselective synthetic routes.
Chiral Catalyst-Controlled Asymmetric Synthesis
The use of chiral catalysts provides a direct and efficient means to access enantioenriched 3-azabicyclo[3.1.0]hexane derivatives. These catalysts create a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other.
A notable example is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes. beilstein-journals.org This reaction, catalyzed by a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex, allows for the construction of the 3-azabicyclo[3.1.0]hexane skeleton with high levels of enantioselectivity. beilstein-journals.org Similarly, the combination of Cu(CH₃CN)₄PF₆ and a chiral phosphine (B1218219) ligand has been utilized for the synthesis of substituted 1,3-diazabicyclo[3.1.0]hexanes from in situ generated azomethine ylides, yielding products with two contiguous quaternary stereocenters. researchgate.net
Another powerful strategy involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This method is compatible with a variety of nucleophiles, including alcohols, phenols, amines, and water, providing a versatile entry to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net
| Catalyst System | Reaction Type | Key Features |
| Chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox | Asymmetric 1,3-Dipolar Cycloaddition | Constructs the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.org |
| Cu(CH₃CN)₄PF₆/Chiral Phosphine Ligand | Asymmetric 1,3-Dipolar Cycloaddition | Forms two contiguous quaternary stereocenters. researchgate.net |
| Palladium with Chiral Ligands | Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation | Compatible with various nucleophiles. researchgate.net |
Derivatization from Enantiopure Precursors
An alternative to chiral catalysis is the use of enantiopure starting materials that are converted into the desired this compound scaffold. This approach relies on the transfer of chirality from the precursor to the final product.
One such method involves the Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.org This concise enantioselective route provides access to 3-azabicyclo[3.1.0]hexanes with a well-defined stereochemistry.
Another strategy starts with the enantiopure cis-but-2-ene-1,4-diol, which undergoes aziridination followed by cyclization to form the bicyclic system. researchgate.net Similarly, the ring-opening of 2,5-dihydrofuran (B41785) epoxide with p-toluenesulfonamide, followed by mesylation and intramolecular cyclization, also yields the desired product. researchgate.net The use of enantiopure starting materials in these sequences ensures the formation of an enantiomerically pure product.
| Enantiopure Precursor | Reaction Sequence | Key Transformation |
| cis-Cyclopropane dicarbonyls | Reductive amination/cyclization | Cp*Ir-catalyzed reaction beilstein-journals.org |
| cis-But-2-ene-1,4-diol | Aziridination/cyclization | Formation of the aziridine ring followed by intramolecular ring closure researchgate.net |
| 2,5-Dihydrofuran epoxide | Ring-opening/mesylation/cyclization | Nucleophilic ring-opening and subsequent intramolecular cyclization researchgate.net |
Diastereoselective Formation of Exo/Endo Isomers
The relative stereochemistry of the substituents on the this compound ring system, specifically the formation of exo or endo isomers, can be controlled through the careful selection of catalysts and reaction conditions.
The dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a prime example of a diastereoselective synthesis. nih.govacs.org By choosing the appropriate dirhodium(II) catalyst and subsequent hydrolysis conditions, either the exo or endo isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate can be obtained with high levels of diastereoselectivity, often without the need for chromatographic purification. nih.govacs.org For instance, Rh₂(esp)₂ is known to favor the formation of exo-3-azabicyclo[3.1.0]hexane-6-carboxylates with greater than 95% diastereomeric excess. smolecule.com
This level of control is crucial for the synthesis of specific stereoisomers that may exhibit different biological activities or serve as precursors for distinct downstream products. The ability to selectively access either the exo or endo isomer significantly enhances the synthetic utility of this methodology.
| Catalyst | Substrate | Product | Diastereoselectivity |
| Dirhodium(II) catalysts | N-Boc-2,5-dihydropyrrole and ethyl diazoacetate | exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates | High, tunable by catalyst and conditions nih.govacs.org |
| Rh₂(esp)₂ | Not specified | exo-3-azabicyclo[3.1.0]hexane-6-carboxylates | >95% d.e. smolecule.com |
Elucidation of Reactivity Patterns and Chemical Transformations of 6 Tosyl 6 Azabicyclo 3.1.0 Hexane
Stereospecific and Regioselective Ring-Opening Reactions
The strained three-membered aziridine (B145994) ring in 6-Tosyl-6-azabicyclo[3.1.0]hexane is susceptible to ring-opening reactions, which can proceed with high stereospecificity and regioselectivity. These reactions provide a powerful tool for the synthesis of substituted pyrrolidines and piperidines, which are important structural motifs in many biologically active compounds. jove.comutoronto.canih.gov
Nucleophilic Activation and Subsequent Trapping
The tosyl group, being a strong electron-withdrawing group, activates the aziridine ring towards nucleophilic attack. jove.comnih.gov This activation facilitates the ring-opening process, where a nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. The resulting intermediate can then be trapped by an electrophile or undergo further transformations. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. acs.org
Organolithium-Induced Alkylative Processes
Organolithium reagents are potent nucleophiles that can induce the alkylative ring-opening of this compound. researchgate.net These reactions offer a direct method for the introduction of alkyl groups onto the resulting pyrrolidine (B122466) or piperidine (B6355638) scaffold. The reaction of this compound with organolithium reagents has been shown to be an effective method for its formation. nih.gov The choice of the organolithium reagent and the reaction conditions can influence the stereochemical outcome of the reaction, providing access to a variety of stereoisomers. researchgate.net
Lewis Acid-Mediated Ring Opening Mechanisms
Lewis acids can catalyze the ring-opening of this compound by coordinating to the nitrogen atom of the aziridine ring. uni-regensburg.deorganic-chemistry.orgiitk.ac.in This coordination enhances the electrophilicity of the aziridine carbons, making them more susceptible to nucleophilic attack. organic-chemistry.orgiitk.ac.in Various Lewis acids, such as copper(II) triflate, have been employed for this purpose, leading to highly regioselective SN2-type ring-opening with alcohols to afford 1,2- and 1,3-amino ethers. organic-chemistry.orgiitk.ac.in The reaction proceeds with retention of enantiopurity, indicating that it does not proceed through a carbocation intermediate. organic-chemistry.org
The use of Lewis acids provides a mild and efficient method for the synthesis of enantioenriched amino ethers. organic-chemistry.org The regioselectivity of the ring-opening can be controlled by the choice of the Lewis acid and the nucleophile. uni-regensburg.de
Scope with Diverse Nucleophiles (O-, S-, N-Heteroatoms)
The ring-opening of this compound has been successfully demonstrated with a wide range of nucleophiles containing oxygen, sulfur, and nitrogen heteroatoms. utoronto.ca This versatility allows for the synthesis of a diverse array of functionalized pyrrolidines and piperidines.
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| Oxygen | Alcohols | Amino ethers | organic-chemistry.orgiitk.ac.in |
| Sulfur | Thiols | β-amino sulfides | researchgate.net |
| Nitrogen | Amines | Diamines | utoronto.ca |
| Carbon | Organolithium reagents | Alkylated amines | researchgate.net |
The reaction with thiols, for instance, provides a straightforward route to β-amino sulfides, which are valuable building blocks in medicinal chemistry. researchgate.net Similarly, the use of amines as nucleophiles leads to the formation of diamines.
Functional Group Interconversions and Derivatization
Beyond ring-opening reactions, this compound can undergo various functional group interconversions and derivatizations, further expanding its synthetic utility.
Introduction of Carbon-Based Substituents
The introduction of carbon-based substituents can be achieved through various methods, including the aforementioned organolithium-induced alkylative processes. researchgate.net Additionally, the functionalization of the bicyclic system can be accomplished prior to or after the ring-opening reaction. For example, the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates has been achieved through dirhodium(II)-catalyzed cyclopropanation. acs.org These carboxylates can then serve as handles for the introduction of other carbon-based groups.
| Reaction Type | Reagents | Product | Reference |
| Alkylative Ring-Opening | Organolithium Reagents | Alkylated Pyrrolidines/Piperidines | researchgate.net |
| Cyclopropanation | Ethyl Diazoacetate, Dirhodium(II) catalyst | 3-Azabicyclo[3.1.0]hexane-6-carboxylate | acs.org |
Amidation and Amination Reactions
The N-tosyl group activates the aziridine ring, making it susceptible to ring-opening reactions upon treatment with nucleophiles, including amines. While specific examples detailing the amidation and amination of this compound are not extensively documented in peer-reviewed literature, the reactivity pattern can be inferred from studies on analogous N-activated aziridines.
The reaction of N-tosylaziridines with amine nucleophiles typically proceeds via a nucleophilic substitution (SN2) mechanism, leading to ring-opening. The attack of the amine can occur at either of the two aziridine carbon atoms. In the case of this compound, these carbons are the bridgehead C1 and C5 positions. The regioselectivity of the attack is influenced by steric and electronic factors. Generally, the nucleophile attacks the least substituted carbon atom of the aziridine ring. researchgate.net
In the presence of a catalyst such as lithium perchlorate (B79767) (LiClO₄) or indium tribromide (InBr₃), the ring-opening of N-tosylaziridines with aromatic amines can proceed efficiently under mild conditions to afford the corresponding 1,2-diamines in high yields. researchgate.net For this compound, this would result in a trans-2-amino-1-(tosylamino)cyclopentane derivative. A plausible, albeit undocumented, reaction is shown below.
Plausible Ring-Opening Amination Reaction
| Reactant | Nucleophile | Catalyst (Example) | Plausible Product |
|---|
Deprotection Strategies for the N-Tosyl Group
The removal of the N-tosyl protecting group is a critical step in many synthetic sequences to liberate the free secondary amine, 6-azabicyclo[3.1.0]hexane, for subsequent functionalization. The cleavage of the robust sulfonamide bond often requires harsh conditions, which can be incompatible with sensitive functional groups. However, several reductive methodologies have been developed to achieve this transformation under milder conditions.
Reductive Cleavage Methodologies
Reductive cleavage is the most common strategy for N-detosylation. While classical methods like sodium in liquid ammonia (B1221849) are effective, they lack chemoselectivity. Modern reagents, particularly samarium(II) iodide (SmI₂), have emerged as powerful tools for this purpose due to their high efficacy and mild reaction conditions. organicreactions.org
Samarium(II) iodide is a single-electron transfer agent that can reductively cleave the N-S bond of tosylamides. organicreactions.orgacs.org The reaction is often rapid and can be performed at low temperatures. One highly effective protocol involves the use of SmI₂ in the presence of an amine and water, which can achieve near-instantaneous deprotection of even highly hindered tosylamides in near-quantitative yields. researchgate.netacs.org
Another refined method for particularly stubborn substrates involves a two-step sequence where the tosylamide is first activated by trifluoroacetylation, followed by reductive cleavage with SmI₂. organic-chemistry.org This approach proceeds at low temperatures (-78 °C) and demonstrates broad functional group tolerance. organic-chemistry.org
The table below summarizes common reductive methodologies applicable to N-tosyl group cleavage.
Interactive Table of Reductive Deprotection Methods for N-Tosyl Groups
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Samarium(II) Iodide | SmI₂ / Amine / H₂O | THF, room temp, <5 min | Extremely fast, mild, high yield | Air-sensitive reagents | researchgate.netacs.org |
| Activated SmI₂ | 1. TFAA, Pyridine 2. SmI₂ | THF, -78 °C to 0 °C | Mild, tolerates sensitive groups | Two steps required | organic-chemistry.org |
| Dissolving Metal | Na / liquid NH₃ | -78 °C to -33 °C | Powerful, effective | Harsh, not chemoselective |
| Magnesium/Methanol | Mg / MeOH | Reflux | Inexpensive, less harsh than Na/NH₃ | Can be slow, requires protic solvent | |
Subsequent Reactivity of the Free Azabicyclo[3.1.0]hexane Amine
Once deprotected, the resulting free amine, 6-azabicyclo[3.1.0]hexane , is a reactive species due to the significant ring strain of the fused aziridine. Its reactivity is characteristic of strained heterocycles, primarily involving ring-expansion or ring-opening reactions upon interaction with electrophiles and nucleophiles.
The nitrogen atom of the free amine is nucleophilic and can react with various electrophiles. More significantly, the bicyclic system can undergo regio- and stereospecific ring-expansion. This process can be initiated by the formation of a bicyclic aziridinium (B1262131) ion, such as 1-azoniabicyclo[3.1.0]hexane tosylate . This intermediate is highly susceptible to nucleophilic attack, which relieves ring strain and leads to the formation of substituted five- or six-membered rings. jove.com
Nucleophilic attack can occur at two positions:
Attack at the bridgehead carbon (C1 or C5): This results in the formation of a substituted piperidine derivative. jove.comarkat-usa.org
Attack at the methylene (B1212753) bridge carbon (C6, exocyclic to the five-membered ring in the product): This pathway leads to a substituted pyrrolidine . jove.com
The regioselectivity of the nucleophilic attack is dependent on the nature of the nucleophile and the reaction conditions. This strategy has been employed in the synthesis of diverse azaheterocycles. jove.com Furthermore, radical-induced cleavage of fused aziridines has been shown to proceed with specific C-N bond cleavage, providing another pathway to functionalized amine products. rsc.org
Mechanistic Insights and Theoretical Investigations of 6 Tosyl 6 Azabicyclo 3.1.0 Hexane Transformations
Reaction Mechanism Elucidation through Experimental Studies
Experimental investigations are fundamental to unraveling the complex reaction mechanisms of 6-tosyl-6-azabicyclo[3.1.0]hexane. These studies provide tangible evidence of the processes occurring at a molecular level.
The transformations of this compound can proceed through various intermediates depending on the reaction conditions. For instance, in reactions involving nucleophilic attack, the tosyl group can be displaced, leading to the formation of new compounds. The strained bicyclic structure can also participate in cycloaddition reactions with alkenes or alkynes, forming larger ring systems.
In certain synthetic pathways, the azabicyclo[3.1.0]hexane core itself serves as a crucial intermediate. For example, it can be formed through the cyclization of appropriate precursors and subsequently tosylated to enhance its stability and reactivity. The characterization of these intermediates is often achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about their structure and connectivity.
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. princeton.educore.ac.uk By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. These changes provide insights into whether a particular bond to the isotopically labeled atom is broken or formed in the rate-limiting step. princeton.edu
While specific KIE studies focused solely on this compound are not extensively detailed in the provided search results, the principles of KIE are broadly applicable to its reactions. lookchem.cn For instance, in a reaction involving the cleavage of a C-H bond on the bicyclic frame in the rate-determining step, a primary KIE (kH/kD > 1) would be expected. snnu.edu.cn Conversely, if the C-H bond is not involved in the rate-determining step, a smaller, secondary KIE might be observed. princeton.eduepfl.ch Such studies, often complemented by computational analysis, are invaluable for building a complete picture of the reaction mechanism. core.ac.uk
Computational Chemistry and Quantum Mechanical Analysis
Computational chemistry provides a theoretical lens to examine the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has emerged as a robust method for modeling the transition states of reactions involving this compound. beilstein-journals.orgbeilstein-journals.org DFT calculations can predict the geometries and energies of transition state structures, which are the highest energy points along the reaction coordinate. beilstein-journals.org For example, in cycloaddition reactions, DFT can be used to model the transition states and rationalize the observed stereoselectivity. acs.org The M11/cc-pVDZ level of theory has been successfully employed to study the mechanism of cycloaddition reactions involving similar 3-azabicyclo[3.1.0]hexane systems. beilstein-journals.org By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be identified.
Computational methods are instrumental in understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound and its derivatives. beilstein-journals.orgacs.org For instance, in the ring-opening of related aziridines, the regioselectivity of nucleophilic attack can be rationalized by analyzing the electronic properties and steric accessibility of the different carbon atoms in the three-membered ring. wisc.edu
DFT calculations have been used to explain the diastereoselectivity in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through cycloaddition reactions. beilstein-journals.org The high diastereofacial selectivity observed in these reactions can be attributed to the specific geometric arrangement of the reactants in the transition state, which is favored energetically. beilstein-journals.org Similarly, in ruthenium-catalyzed transformations of enynes leading to bicyclo[3.1.0]hexane derivatives, the stereochemistry of the final products is determined by the arrangement of substituents in the key metallacyclobutane intermediate, a feature that can be modeled computationally. acs.org The selective formation of either the exo or endo isomer of 3-azabicyclo[3.1.0]hexane-6-carboxylates can be controlled by the choice of catalyst and reaction conditions, a phenomenon that can be further understood through computational modeling. acs.orgpku.edu.cn
| Reaction Type | Key Factor Influencing Selectivity | Computational Method |
| Cycloaddition | Diastereofacial selectivity | DFT (M11/cc-pVDZ) beilstein-journals.org |
| Ring Opening | Regioselectivity of nucleophilic attack | Analysis of electronic and steric factors wisc.edu |
| Catalytic Bicyclization | Diastereoselectivity | DFT modeling of intermediates acs.org |
| Catalytic Cyclopropanation | exo/endo selectivity | Dependent on catalyst and conditions acs.orgpku.edu.cn |
The reactivity of this compound is significantly influenced by electronic effects and the nature of its molecular orbitals. The electron-withdrawing tosyl group plays a crucial role in activating the aziridine (B145994) ring towards nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain the outcomes of pericyclic reactions, such as cycloadditions. nih.gov The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the feasibility and stereochemical course of the reaction. nih.gov In the context of cycloaddition reactions involving 3-azabicyclo[3.1.0]hexane derivatives, the energy gap between the HOMO of the azomethine ylide and the LUMO of the cyclopropene (B1174273) (or vice versa) determines the reactivity. beilstein-journals.org DFT and Hartree-Fock (HF) calculations can be used to determine the energies of these frontier orbitals and thus predict the reactivity and selectivity of the cycloaddition. beilstein-journals.org Electronic properties of substituents on the reacting partners can have a major impact on reactivity, an observation that can be rationalized through detailed computational analysis of the molecular orbitals. beilstein-journals.org
| Computational Aspect | Significance |
| HOMO-LUMO Energy Gap | Predicts reactivity in cycloaddition reactions beilstein-journals.org |
| Electron-Withdrawing Tosyl Group | Activates the aziridine ring for nucleophilic attack |
| Substituent Electronic Properties | Influences overall reaction reactivity beilstein-journals.org |
Synthetic Utility and Strategic Applications of 6 Tosyl 6 Azabicyclo 3.1.0 Hexane in Advanced Organic Synthesis
Versatile Building Block for Complex Polycyclic Structures
The strained bicyclic framework of 6-tosyl-6-azabicyclo[3.1.0]hexane makes it a valuable precursor for the synthesis of intricate polycyclic molecular architectures. The inherent ring strain of the aziridine (B145994) ring facilitates various ring-opening and rearrangement reactions, providing access to diverse and complex scaffolds.
One notable application is in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. These structures are key components in a number of biologically active compounds. rsc.orgscispace.comresearchgate.net For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones offers a practical route to a wide array of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity. rsc.org This methodology has been successfully applied on a gram scale, highlighting its utility in synthetic chemistry. rsc.org
Furthermore, the reactivity of the aziridine ring allows for cycloaddition reactions. The strained nature of the bicyclic system can react with alkenes or alkynes to form larger, more complex ring systems. This opens up avenues for creating novel polycyclic structures that are otherwise difficult to access. The tosyl group plays a crucial role in these transformations, not only by activating the nitrogen atom but also by influencing the stereochemical outcome of the reactions.
Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate represents another efficient method for constructing the 3-azabicyclo[3.1.0]hexane core. acs.org This reaction can be performed with very low catalyst loadings, and by carefully selecting the catalyst and hydrolysis conditions, either the exo or endo isomer can be selectively synthesized. acs.org This level of control is highly desirable in the synthesis of complex molecules where specific stereochemistry is crucial for biological activity.
The versatility of this compound as a building block is further demonstrated in its use in domino reactions. For example, a transition metal-catalyzed intramolecular cyclopropanation has been explored as a key step in the synthesis of complex polycyclic alkaloids. uwa.edu.au These multi-step, one-pot transformations are highly efficient and atom-economical, providing rapid access to complex molecular frameworks from relatively simple starting materials.
| Reaction Type | Reactants | Product | Significance |
| Palladium-catalyzed Cyclopropanation | Maleimides, N-Tosylhydrazones | 3-Azabicyclo[3.1.0]hexane derivatives | High yield and diastereoselectivity, scalable. rsc.org |
| Dirhodium(II)-catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | exo- or endo-3-Azabicyclo[3.1.0]hexane | High stereoselectivity with low catalyst loading. acs.org |
| Cycloaddition Reactions | Alkenes, Alkynes | Larger polycyclic ring systems | Access to novel and complex molecular architectures. |
| Intramolecular Cyclopropanation | Diazo precursors | Caged polycyclic cores | Efficient synthesis of complex natural product scaffolds. uwa.edu.au |
Precursor in the Synthesis of Bioactive Molecules and Pharmaceutical Candidates
The unique structural features of this compound have positioned it as a valuable intermediate in the synthesis of a variety of bioactive molecules and pharmaceutical candidates. Its ability to introduce a constrained bicyclic amine moiety into a target molecule is particularly advantageous in drug design.
Stereoselective Construction of Amino Alcohol and Amino Ether Derivatives
The ring-opening of the aziridine in this compound and its derivatives by various nucleophiles provides a powerful method for the stereoselective synthesis of amino alcohol and amino ether derivatives. These functional groups are prevalent in a wide range of biologically active natural products and pharmaceuticals.
Organolithium-induced alkylative ring-opening of N-sulfonyl-protected aziridinyl ethers, including derivatives of this compound, offers a promising strategy for the synthesis of unsaturated amino alcohols and ethers. researchgate.netacs.org This reaction proceeds efficiently with a variety of organolithium reagents, and when a single enantiomer of the aziridine is used, it provides a route to enantiopure unsaturated amino ethers. acs.org This stereocontrol is critical for the synthesis of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect.
The synthesis of vicinal amino alcohols can also be achieved through the regioselective ring-opening of the aziridine. For example, the reaction of 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane with nucleophiles provides precursors to 3-substituted trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives, which are building blocks for β-peptides. wisc.edu This highlights the ability to introduce functionality at specific positions with defined stereochemistry.
The development of stereoselective methods for the synthesis of amino alcohols is a significant area of research. diva-portal.orgdiva-portal.org The use of chiral catalysts in conjunction with aziridine ring-opening reactions allows for the asymmetric synthesis of these important motifs, further expanding the utility of this compound as a chiral building block.
| Starting Material | Reagent | Product Type | Key Feature |
| N-sulfonyl-protected aziridinyl ethers | Organolithiums | Unsaturated amino alcohols and ethers | Alkylative desymmetrization, access to enantiopure products. acs.org |
| 2-Benzyloxymethyl-6-azabicyclo[3.1.0]hexane | Nucleophiles | 3-Substituted ACPC precursors | Regioselective ring-opening for functionalization. wisc.edu |
| Aziridines | Chiral catalysts | Enantiomerically enriched amino alcohols | Asymmetric synthesis of important building blocks. diva-portal.orgdiva-portal.org |
Intermediates for Key Pharmaceutical Scaffolds (e.g., Gyrase Inhibitors, DPP-4 Inhibitors)
The 3-azabicyclo[3.1.0]hexane scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.
Gyrase Inhibitors: The rigid 6-amino-3-azabicyclo[3.1.0]hexane core is an essential building block for several potent gyrase inhibitors, such as Trovafloxacin. beilstein-journals.org These compounds target bacterial DNA gyrase, an enzyme crucial for DNA replication, making them effective antibacterial agents. beilstein-journals.org The constrained bicyclic structure helps to properly orient the pharmacophoric groups for optimal binding to the enzyme's active site.
DPP-4 Inhibitors: The 2-azabicyclo[3.1.0]hexane derivative, Saxagliptin, is a well-known dipeptidyl peptidase IV (DPP-4) inhibitor used for the treatment of type 2 diabetes. beilstein-journals.org DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which play a key role in regulating blood sugar levels. mdpi.com The development of novel DPP-4 inhibitors often involves the exploration of conformationally restricted scaffolds like the 3-azabicyclo[3.1.0]hexane system to enhance potency and selectivity. researchgate.netmdpi.com The synthesis of these inhibitors can involve the condensation of a 3-azabicyclo[3.1.0]hexane derivative with other heterocyclic moieties. mdpi.com
The table below summarizes the key pharmaceutical scaffolds derived from azabicyclo[3.1.0]hexane structures.
| Pharmaceutical Scaffold | Target | Therapeutic Area | Example Drug |
| 6-Amino-3-azabicyclo[3.1.0]hexane | DNA Gyrase | Antibacterial | Trovafloxacin beilstein-journals.org |
| 2-Azabicyclo[3.1.0]hexane | DPP-4 | Anti-diabetic | Saxagliptin beilstein-journals.org |
| 3-Azabicyclo[3.1.0]hexane derivatives | DPP-4 | Anti-diabetic | Various inhibitors in development researchgate.netmdpi.com |
Design of Peptidomimetics and Beta-Amino Acid Analogues
The conformational rigidity of the 6-azabicyclo[3.1.0]hexane framework makes it an attractive scaffold for the design of peptidomimetics and β-amino acid analogues. These molecules aim to mimic the structure and function of natural peptides while offering improved stability and pharmacokinetic properties.
The synthesis of β-amino acids is of significant interest as they are important building blocks for peptidomimetics. lookchem.cn The ring-opening of aziridines derived from this compound can be utilized to generate various β-amino acid derivatives. For instance, the stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid (ACPC) derivatives, which are cyclic β-amino acids, has been achieved through the regioselective opening of a 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane intermediate. wisc.edu These substituted ACPC residues can be incorporated into β-peptides, which are known to adopt stable helical conformations. wisc.edu
Furthermore, aziridine aldehyde dimers, which can be conceptually derived from azabicyclic structures, have been used in the convergent synthesis of aminomethylene peptidomimetics. scholaris.ca The aziridine ring is opened with C-terminal peptide thioacids to form the desired peptide bond mimic. scholaris.ca This approach allows for the modular assembly of peptidomimetic structures.
The constrained nature of the azabicyclo[3.1.0]hexane scaffold can also be used to create turn mimics in peptides. The rigid bicyclic structure can induce a specific conformation in a peptide chain, mimicking the β-turns that are crucial for the biological activity of many peptides.
| Application | Synthetic Strategy | Resulting Structure | Significance |
| β-Amino Acid Analogues | Regioselective aziridine ring-opening | 3-Substituted ACPC derivatives | Building blocks for folded β-peptides. wisc.edu |
| Peptidomimetics | Aziridine ring-opening with peptide thioacids | Aminomethylene peptidomimetics | Modular synthesis of peptide bond mimics. scholaris.ca |
| Turn Mimics | Incorporation of the rigid bicyclic scaffold | Conformationally constrained peptides | Induction of specific secondary structures. |
Analytical and Spectroscopic Characterization Methods in Research on 6 Tosyl 6 Azabicyclo 3.1.0 Hexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the study of 6-Tosyl-6-azabicyclo[3.1.0]hexane, providing detailed information about the molecule's carbon-hydrogen framework and the connectivity of its atoms.
¹H NMR and ¹³C NMR for Purity and Reaction Monitoring
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed to ascertain the purity of this compound and to monitor the progress of reactions involving this compound.
In the ¹H NMR spectrum of this compound, characteristic signals confirm its structure. The aromatic protons of the tosyl group typically appear as two doublets in the range of δ 7.32-7.82 ppm. The protons on the bicyclic ring system give rise to more complex multiplets in the upfield region, generally between δ 1.32 and 3.33 ppm. The singlet for the methyl group of the tosyl moiety is observed around δ 2.46 ppm. beilstein-journals.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aromatic carbons of the tosyl group are typically observed between δ 120-140 ppm. The carbons of the azabicyclo[3.1.0]hexane framework resonate at higher field strengths.
The progress of synthetic reactions, such as the aziridination of cyclopentene (B43876) to form the bicyclic core, can be effectively monitored by acquiring NMR spectra of the reaction mixture at different time intervals. beilstein-journals.org The disappearance of reactant signals and the appearance of product peaks provide a clear indication of the reaction's advancement and can help in optimizing reaction conditions.
Below is a table summarizing representative ¹H and ¹³C NMR data for this compound.
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH (Tosyl) | 7.82 (d, J = 8.3 Hz, 2H) | 142.9 |
| Aromatic CH (Tosyl) | 7.32 (d, J = 8.0 Hz, 2H) | 128.2, 126.3 |
| Bicyclic CH | 3.33 (d, J = 1.6 Hz, 2H) | 47.6 |
| Bicyclic CH₂ | 1.99–1.87 (m, 2H) | 27.1 |
| Bicyclic CH₂ | 1.68–1.51 (m, 3H) | 19.5 |
| Bicyclic CH₂ | 1.49–1.32 (m, 1H) | Not specified |
| Methyl (Tosyl) | 2.46–2.41 (s, 3H) | Not specified |
Data compiled from a representative synthesis. beilstein-journals.org
Determination of Diastereomeric and Regioisomeric Ratios by NMR
NMR spectroscopy is a powerful tool for determining the diastereomeric and regioisomeric ratios of products in reactions involving this compound and its derivatives. The distinct chemical environments of protons and carbons in different isomers lead to separate signals in the NMR spectrum, allowing for their quantification.
For instance, in the synthesis of substituted 3-azabicyclo[3.1.0]hexane systems, the formation of exo and endo diastereomers is possible. acs.org The ratio of these isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. Similarly, in reactions where different regioisomers can be formed, such as the functionalization of the bicyclic ring, NMR provides a direct method to assess the regioselectivity of the transformation. rsc.orgunipr.it
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a particularly powerful method for the analysis of this compound. researchgate.netnih.govresearchgate.net This technique allows for the precise determination of the molecular mass, typically with an accuracy of a few parts per million (ppm). This high accuracy enables the unambiguous confirmation of the elemental composition of the molecule. For example, the calculated exact mass for the protonated molecule of this compound ([M+H]⁺) is C₁₂H₁₆NO₂S⁺, which can be precisely matched with the experimentally observed mass. beilstein-journals.org
X-ray Crystallography for Definitive Structural and Stereochemical Elucidation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute and relative stereochemistry of chiral centers. For derivatives of 6-azabicyclo[3.1.0]hexane, single-crystal X-ray diffraction analysis has been instrumental in confirming the bicyclic ring's geometry and the stereochemical arrangement of substituents. rsc.org For instance, X-ray studies on a related compound, 6-(p-Bromobenzoyl)-6-azabicyclo[3.1.0]hexane, revealed a boat conformation for the cyclopentane (B165970) ring fused to the aziridine (B145994). This technique is crucial for validating the stereochemical outcomes of asymmetric syntheses and for understanding the conformational preferences of these bicyclic systems. acs.orgbris.ac.ukacs.org
Chromatographic Techniques for Purification and Analysis of Reaction Products
Chromatographic techniques are essential for the purification of this compound and for the analysis of reaction mixtures.
Flash column chromatography on silica (B1680970) gel is the most common method for purifying the compound on a preparative scale. beilstein-journals.orgrsc.orgorgsyn.org A solvent system, typically a mixture of hexanes and ethyl acetate (B1210297), is used to elute the compound from the column, separating it from starting materials, reagents, and byproducts. beilstein-journals.orgrsc.orgresearchgate.net
Thin-Layer Chromatography (TLC) is used for rapid analysis of reaction progress and for identifying the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it with a suitable eluent, the separation of different components can be visualized.
High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative purposes. It offers higher resolution than standard column chromatography and is particularly useful for separating complex mixtures of isomers and for assessing the enantiomeric excess of chiral products when a suitable chiral stationary phase is used. rsc.org
Q & A
What are the common synthetic routes for preparing 6-Tosyl-6-azabicyclo[3.1.0]hexane, and how can reaction conditions be optimized?
Answer:
The synthesis of bicyclic azabicyclo compounds typically involves cyclization strategies or functionalization of pre-existing bicyclic frameworks. For example:
- Cyclopropanation : Ring-closing reactions using transition-metal catalysts (e.g., Rh or Pd) to form the bicyclic core, followed by tosylation .
- Functionalization : Modifying a preformed bicyclo[3.1.0]hexane scaffold by introducing the tosyl group via nucleophilic substitution or coupling reactions .
Optimization variables include temperature (e.g., 0–80°C for cyclopropanation), solvent polarity (DMF or THF for solubility), and catalyst loading (e.g., 5–10 mol% Pd for coupling efficiency). Reaction progress can be monitored via TLC or HPLC, with yields ranging from 40–85% depending on steric hindrance .
What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
Key techniques include:
- NMR Spectroscopy :
- X-ray Diffraction (XRD) : Resolves bicyclic geometry and confirms dihedral angles (e.g., 85–95° for the azabicyclo core) .
- Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm validates molecular formula (e.g., C₁₂H₁₅NO₂S requires m/z 261.0821) .
How should stability and storage conditions be managed for this compound?
Answer:
- Stability : The compound is sensitive to light and moisture due to the tosyl group’s electrophilic nature. Degradation products (e.g., sulfonic acids) can form under humid conditions .
- Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar). Purity remains >95% for 12 months under these conditions . Avoid freeze-thaw cycles to prevent crystallization-induced stress .
How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v) .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays. IC₅₀ values <10 µM suggest high potency .
- Cytotoxicity : Test on mammalian cell lines (e.g., HEK293) using MTT assays to ensure selectivity (therapeutic index >10) .
What mechanistic insights are critical for understanding the reactivity of this compound in catalytic processes?
Answer:
- Ring Strain : The bicyclo[3.1.0]hexane core has high ring strain (estimated 20–25 kcal/mol), favoring ring-opening reactions under acidic or thermal conditions .
- Tosyl Group Role : Acts as a leaving group in SN2 reactions (e.g., nucleophilic substitution with amines) and stabilizes transition states via resonance .
- Computational Studies : DFT calculations (B3LYP/6-31G*) can model transition states and predict regioselectivity in functionalization reactions .
How does this compound serve as an intermediate in drug development?
Answer:
- Pharmaceutical Scaffolds : Its rigid bicyclic structure mimics bioactive conformations in CNS drugs (e.g., anticonvulsants) .
- Prodrug Synthesis : The tosyl group can be replaced with bio-labile groups (e.g., esters) to enhance bioavailability .
- Case Study : Derivatives of similar bicyclic compounds show IC₅₀ values of 0.5–5 µM against bacterial penicillin-binding proteins, supporting antibiotic development .
How should contradictory data on biological activity across studies be analyzed?
Answer:
- Source Identification : Compare assay conditions (e.g., bacterial strain variability in MIC assays) or purity levels (HPLC >98% vs. 90%) .
- Statistical Validation : Apply ANOVA or t-tests to assess significance. For example, a study reporting 80% inhibition at 10 µM vs. 50% in another may stem from differing cell viability protocols .
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., logP >3 correlates with reduced aqueous solubility and activity) .
Notes
- Evidence Sources : Excluded commercial suppliers and prioritized peer-reviewed methodologies.
- Data Integrity : Cross-referenced spectral and biological data from multiple studies to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
